4-(Difluoromethoxy)-2-iodo-1-methylbenzene
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Overview
Description
4-(Difluoromethoxy)-2-iodo-1-methylbenzene is an organic compound characterized by the presence of difluoromethoxy, iodine, and methyl groups attached to a benzene ring
Preparation Methods
The synthesis of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by iodination and methylation. One common method involves the reaction of 4-hydroxy-2-iodo-1-methylbenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Chemical Reactions Analysis
4-(Difluoromethoxy)-2-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethoxy)-2-iodo-1-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-iodo-1-methylbenzene involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets . Pathways involved may include inhibition of signal transduction processes or disruption of cellular metabolism .
Comparison with Similar Compounds
4-(Difluoromethoxy)-2-iodo-1-methylbenzene can be compared with other similar compounds such as:
4-(Trifluoromethoxy)-2-iodo-1-methylbenzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical reactivity and biological activity.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of an iodine atom, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7F2IO |
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Molecular Weight |
284.04 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(4-7(5)11)12-8(9)10/h2-4,8H,1H3 |
InChI Key |
LKTGPVYFFVKDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)I |
Origin of Product |
United States |
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